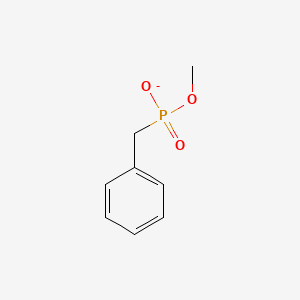

Methyl benzylphosphonate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

63581-66-8 |

|---|---|

Molecular Formula |

C8H10O3P- |

Molecular Weight |

185.14 g/mol |

IUPAC Name |

benzyl(methoxy)phosphinate |

InChI |

InChI=1S/C8H11O3P/c1-11-12(9,10)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,9,10)/p-1 |

InChI Key |

NVZRFUCVCIVKJR-UHFFFAOYSA-M |

Canonical SMILES |

COP(=O)(CC1=CC=CC=C1)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

"physical and chemical properties of methyl benzylphosphonate"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl benzylphosphonate is an organophosphorus compound of significant interest in medicinal chemistry and materials science. This technical guide provides a detailed overview of its physical and chemical properties, methodologies for its synthesis and characterization, and insights into its potential biological activities. The information is presented to support further research and development involving this class of molecules.

Physicochemical Properties

While specific experimental data for this compound is not extensively available in the public domain, its properties can be inferred from its close analogs, dithis compound and diethyl benzylphosphonate. The available data for these compounds are summarized below.

Table 1: Physical and Chemical Properties of Benzylphosphonate Esters

| Property | Dithis compound | Diethyl Benzylphosphonate | This compound (Predicted) |

| Molecular Formula | C9H13O3P | C11H17O3P | C8H11O3P |

| Molecular Weight | 200.17 g/mol | 228.22 g/mol | 186.14 g/mol |

| Boiling Point | 292.1 °C at 760 mmHg | 106-108 °C at 1 mmHg | Intermediate between dimethyl and diethyl esters |

| Density | 1.139 g/cm3 | 1.095 g/mL at 25 °C[1] | ~1.1-1.2 g/mL |

| Refractive Index (n20/D) | 1.49 | 1.497[1] | ~1.49-1.50 |

| Solubility | Insoluble in water | Insoluble in water[1] | Sparingly soluble in water, soluble in organic solvents |

Synthesis and Characterization

The synthesis of this compound can be achieved through several established methods for preparing phosphonate esters. A general and efficient protocol involves the Michaelis-Arbuzov reaction.

Synthesis Protocol: Michaelis-Arbuzov Reaction

This reaction provides a straightforward method for the formation of a carbon-phosphorus bond.

Reaction Scheme:

Materials:

-

Trimethyl phosphite

-

Benzyl bromide

-

Anhydrous toluene (or other suitable high-boiling solvent)

-

Nitrogen or Argon gas supply

-

Heating mantle with a temperature controller

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer

Procedure:

-

A flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with trimethyl phosphite (1.1 equivalents).

-

Anhydrous toluene is added to dissolve the phosphite under an inert atmosphere (Nitrogen or Argon).

-

Benzyl bromide (1.0 equivalent) is added dropwise to the stirred solution at room temperature.

-

The reaction mixture is then heated to reflux (typically 110-120 °C) and maintained at this temperature for several hours (4-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or 31P NMR spectroscopy.[2]

-

After completion, the reaction mixture is cooled to room temperature.

-

The solvent and any volatile byproducts are removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by vacuum distillation or column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield pure dithis compound. To obtain this compound, a selective demethylation step would be required.

A general workflow for the synthesis and purification is depicted below.

Spectroscopic Characterization

NMR spectroscopy is a powerful tool for the structural elucidation of organophosphorus compounds.[3]

Table 2: Predicted 1H, 13C, and 31P NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 1H NMR | ~7.2-7.4 | m | - | C6H5 |

| ~3.6-3.7 | d | 3JHP ≈ 11 | O-CH3 | |

| ~3.1-3.2 | d | 2JHP ≈ 22 | P-CH2-Ph | |

| 13C NMR | ~132 | d | 2JCP ≈ 9 | C (ipso) |

| ~130 | d | 3JCP ≈ 7 | C (ortho) | |

| ~128 | d | 4JCP ≈ 3 | C (meta) | |

| ~127 | d | 5JCP ≈ 3 | C (para) | |

| ~52 | d | 2JCP ≈ 7 | O-CH3 | |

| ~33 | d | 1JCP ≈ 138 | P-CH2-Ph | |

| 31P NMR | ~26-28 | s | - | - |

Note: Predicted values are based on data for dimethyl and diethyl benzylphosphonate.[1][4][5]

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube.

-

Instrument: A multinuclear NMR spectrometer with a field strength of 400 MHz or higher is recommended.

-

1H NMR: Acquire the spectrum with a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

13C NMR: Acquire a proton-decoupled 13C spectrum. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of 13C, a longer acquisition time and a greater number of scans are required.

-

31P NMR: Acquire a proton-decoupled 31P spectrum. The chemical shifts are typically referenced to an external standard of 85% H3PO4.[6]

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3060-3030 | Medium | C-H stretch (aromatic) |

| ~2950-2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~1600, ~1495, ~1455 | Medium-Weak | C=C stretch (aromatic ring) |

| ~1250 | Strong | P=O stretch |

| ~1030 | Strong | P-O-C stretch |

Experimental Protocol for FTIR Spectroscopy:

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrument: A standard FTIR spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm-1. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 4: Expected Mass Spectrometry Data for this compound

| Ionization Mode | Expected m/z | Fragment |

| Electrospray (ESI+) | 187.0524 | [M+H]+ |

| 209.0343 | [M+Na]+ | |

| Electron Impact (EI) | 186 | [M]+. |

| 91 | [C7H7]+ (tropylium ion) |

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[7]

-

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for observing the molecular ion. Electron impact (EI) can be used to induce fragmentation and provide structural information.

-

Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragment ions.

Biological Activity and Signaling Pathways

Organophosphorus compounds are known to interact with various biological systems. Benzylphosphonates, in particular, have been investigated as enzyme inhibitors and have shown potential antimicrobial and anti-invasive activities.[2][8][9]

Enzyme Inhibition

Benzylphosphonic acids have been identified as inhibitors of autotaxin (ATX), an enzyme involved in the production of the signaling molecule lysophosphatidic acid (LPA).[8] Inhibition of ATX can have anti-invasive and anti-metastatic effects in cancer.[8] The phosphonate moiety can act as a mimic of the tetrahedral transition state of substrate hydrolysis.[9]

Interaction with MAPK Signaling Pathway

Organophosphorus compounds have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and apoptosis. The interaction can lead to the activation of various kinases within the pathway, including ERK, JNK, and p38.

The diagram below illustrates a generalized MAPK signaling pathway and indicates a potential point of interaction for an organophosphorus compound.

An experimental workflow to investigate the interaction of this compound with a specific cellular pathway is outlined below.

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutic agents and functional materials. This guide provides a foundational understanding of its properties and the experimental approaches for its study. Further research is warranted to fully elucidate the specific characteristics and biological activities of this compound.

References

- 1. diethyl benzylphosphonate | 1080-32-6 [chemicalbook.com]

- 2. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analyzes of alkyl phosphonate mixtures | Applications Notes | JEOL Ltd. [jeol.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. Benzyl and naphthalene methylphosphonic acid inhibitors of autotaxin with anti-invasive and anti-metastatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Michaelis-Arbuzov Reaction: A Cornerstone in Modern Phosphonate Synthesis for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Michaelis-Arbuzov reaction, a classic yet continually evolving transformation, stands as one of the most powerful and widely employed methods for the formation of carbon-phosphorus (C-P) bonds. This reaction provides a direct and efficient route to phosphonates, a class of organophosphorus compounds with significant applications in medicinal chemistry and drug development. Their structural resemblance to phosphates, coupled with their enhanced stability against enzymatic hydrolysis, makes them valuable as phosphate mimics in the design of enzyme inhibitors, antiviral agents, and anticancer drugs.[1][2][3] This technical guide provides a comprehensive overview of the Michaelis-Arbuzov reaction, including its core principles, reaction mechanism, substrate scope, and detailed experimental protocols. Furthermore, it highlights its critical role in the synthesis of bioactive molecules, offering a practical resource for researchers engaged in the discovery and development of novel therapeutics.

The Core Reaction: Mechanism and Principles

Discovered by August Michaelis in 1898 and later extensively explored by Aleksandr Arbuzov, the reaction, in its most common form, involves the reaction of a trialkyl phosphite with an alkyl halide to yield a dialkyl phosphonate.[4][5] The reaction proceeds through a two-step mechanism involving a phosphonium intermediate.

Step 1: Nucleophilic Attack and Formation of a Phosphonium Intermediate

The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the phosphorus atom of the trialkyl phosphite on the electrophilic carbon of the alkyl halide. This SN2 reaction results in the formation of a trialkoxyphosphonium halide intermediate.[5]

Step 2: Dealkylation of the Phosphonium Intermediate

The halide anion, acting as a nucleophile, then attacks one of the alkyl groups of the phosphonium intermediate in a second SN2 reaction. This results in the dealkylation of the intermediate, yielding the final dialkyl phosphonate product and a new alkyl halide.[5]

The overall transformation results in the conversion of a trivalent phosphorus compound to a pentavalent one, with the formation of a stable C-P bond.

dot

Caption: The reaction mechanism of the Michaelis-Arbuzov reaction.

Substrate Scope and Reactivity

The success and rate of the Michaelis-Arbuzov reaction are influenced by the nature of both the phosphorus-containing reactant and the alkyl halide.

Phosphorus Reactants

A variety of trivalent phosphorus compounds can be employed in the Michaelis-Arbuzov reaction. The reactivity of these compounds generally follows the order:

Phosphinites > Phosphonites > Phosphites

-

Trialkyl phosphites (P(OR)₃) are the most common reactants, leading to the formation of phosphonates. They are relatively stable but often require elevated temperatures for the reaction to proceed.[5]

-

Phosphonites (RP(OR')₂) are more reactive than phosphites and yield phosphinates.

-

Phosphinites (R₂POR') are the most reactive in this series and produce phosphine oxides.

Electron-donating groups on the phosphite increase its nucleophilicity and accelerate the reaction, while electron-withdrawing groups have the opposite effect.[4]

Alkyl Halides

The reactivity of the alkyl halide is a critical factor in the Michaelis-Arbuzov reaction. The general order of reactivity is:

R-I > R-Br > R-Cl >> R-F

-

Primary alkyl halides are excellent substrates and generally provide good to excellent yields of the corresponding phosphonates.[4]

-

Secondary alkyl halides are less reactive and may lead to elimination side products, resulting in lower yields.[6]

-

Tertiary alkyl halides are generally unreactive and tend to undergo elimination.[4]

-

Acyl halides and benzyl halides are highly reactive and are excellent substrates for this reaction.[4]

-

Aryl and vinyl halides are typically unreactive under classical Michaelis-Arbuzov conditions due to the strength of the C(sp²)-X bond. However, modified procedures, such as those employing catalysts, can facilitate the reaction with these substrates.[1]

Quantitative Data on Substrate Scope and Yields

The following tables summarize the reaction conditions and yields for the Michaelis-Arbuzov reaction with various substrates, providing a comparative overview for experimental design.

Table 1: Reaction of Various Alkyl Halides with Triethyl Phosphite

| Alkyl Halide | Reaction Temperature (°C) | Reaction Time (h) | Solvent | Yield (%) | Reference |

| Ethyl Iodide | 150-160 | 2-4 | Neat | 85-95 | [5] |

| n-Butyl Bromide | 160-170 | 6-8 | Neat | 80-90 | [5] |

| Benzyl Chloride | 150-160 | 3-5 | Neat | 90-98 | [7] |

| Allyl Bromide | 100-110 | 2-3 | Neat | 85-95 | [1] |

| Chloroacetone | 100 | 1 | Neat | 70-80 | [5] |

| Ethyl Bromoacetate | 140-150 | 4-6 | Neat | 80-90 | [4] |

Table 2: Lewis Acid-Mediated Michaelis-Arbuzov Reaction at Room Temperature

| Arylmethyl Halide/Alcohol | Lewis Acid (mol%) | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Benzyl Bromide | ZnBr₂ (20) | CH₂Cl₂ | 2 | 95 | [8] |

| 4-Nitrobenzyl Bromide | ZnBr₂ (20) | CH₂Cl₂ | 1.5 | 98 | [8] |

| 2-Bromomethylnaphthalene | ZnBr₂ (20) | CH₂Cl₂ | 2.5 | 92 | [8] |

| Benzyl Alcohol | ZnBr₂ (110) | CH₂Cl₂ | 12 | 85 | [8] |

| 4-Methoxybenzyl Alcohol | ZnBr₂ (110) | CH₂Cl₂ | 10 | 88 | [8] |

Detailed Experimental Protocols

This section provides detailed experimental procedures for the synthesis of representative phosphonates using the Michaelis-Arbuzov reaction.

Classical Michaelis-Arbuzov Reaction: Synthesis of Diethyl Benzylphosphonate

Procedure:

A mixture of benzyl chloride (1.0 equiv) and triethyl phosphite (1.2 equiv) is heated at 150-160 °C for 3-5 hours. The reaction progress can be monitored by the cessation of ethyl chloride evolution. After cooling to room temperature, the excess triethyl phosphite is removed under reduced pressure. The resulting crude diethyl benzylphosphonate is then purified by vacuum distillation to afford the pure product as a colorless oil.

Lewis Acid-Mediated Michaelis-Arbuzov Reaction: Synthesis of Diethyl (4-Nitrobenzyl)phosphonate

Procedure:

To a solution of 4-nitrobenzyl bromide (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) is added zinc bromide (ZnBr₂, 0.2 equiv). The mixture is stirred at room temperature for 10 minutes, after which triethyl phosphite (1.5 equiv) is added dropwise. The reaction mixture is stirred at room temperature for 1.5 hours. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield diethyl (4-nitrobenzyl)phosphonate.[8]

Applications in Drug Development and Medicinal Chemistry

The Michaelis-Arbuzov reaction is a key tool in the synthesis of a wide array of biologically active phosphonates. These compounds often act as mimics of natural phosphates, carboxylates, or transition states of enzymatic reactions.[3]

Antiviral Agents

Phosphonates have emerged as a critical class of antiviral drugs. A notable example is the synthesis of acyclic nucleoside phosphonates (ANPs), which are potent inhibitors of viral DNA polymerases and reverse transcriptases. The synthesis of these compounds often involves a key Michaelis-Arbuzov step to introduce the phosphonate moiety.

// Nodes StartingMaterial [label="Protected Nucleoside\nwith a Leaving Group"]; ArbuzovStep [label="Michaelis-Arbuzov\nReaction\n(e.g., P(OEt)₃)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Acyclic Nucleoside\nPhosphonate Ester"]; Deprotection [label="Hydrolysis/\nDeprotection"]; FinalProduct [label="Active Antiviral Drug\n(e.g., Tenofovir, Adefovir)"];

// Edges StartingMaterial -> ArbuzovStep; ArbuzovStep -> Intermediate; Intermediate -> Deprotection; Deprotection -> FinalProduct; }

References

- 1. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improvements, Variations and Biomedical Applications of the Michaelis-Arbuzov Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jk-sci.com [jk-sci.com]

- 5. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 6. chinesechemsoc.org [chinesechemsoc.org]

- 7. Arbuzov Reaction [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

The Role of Methyl Benzylphosphonate in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of methyl benzylphosphonate and its diethyl analogue as versatile reagents in organic synthesis. We will delve into the core synthetic methodologies where these compounds play a pivotal role, including their own synthesis and their application in crucial carbon-carbon and carbon-nitrogen bond-forming reactions. This document offers detailed experimental protocols, quantitative data for key transformations, and visual representations of reaction mechanisms and workflows to support researchers in their synthetic endeavors.

Synthesis of Benzylphosphonate Esters

The preparation of benzylphosphonate esters, the foundational reagents for many of the applications discussed herein, is primarily achieved through two robust methods: the Michaelis-Arbuzov reaction and palladium-catalyzed cross-coupling reactions.

A cornerstone of organophosphorus chemistry, the Michaelis-Arbuzov reaction provides a straightforward route to benzylphosphonates from the corresponding benzyl halides and a trialkyl phosphite.[1][2] The reaction proceeds via an S(_N)2 attack of the nucleophilic phosphorus on the benzyl halide, forming a phosphonium intermediate which then dealkylates to yield the final phosphonate product.[3]

Table 1: Synthesis of Benzylphosphonates via the Michaelis-Arbuzov Reaction

| Benzyl Halide (Substituent) | Phosphite | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzyl chloride | Triethyl phosphite | PEG-400/KI/K2CO3 | Room Temp | 6 | 92 | [1][2] |

| 4-Nitrobenzyl bromide | Triethyl phosphite | PEG-400/KI/K2CO3 | Room Temp | 6 | 95 | [1][2] |

| 4-Chlorobenzyl chloride | Triethyl phosphite | PEG-400/KI/K2CO3 | Room Temp | 6 | 93 | [1][2] |

| 4-Methylbenzyl chloride | Triethyl phosphite | PEG-400/KI/K2CO3 | Room Temp | 6 | 90 | [1][2] |

| 2-Chlorobenzyl chloride | Triethyl phosphite | PEG-400/KI/K2CO3 | Room Temp | 6 | 88 | [1][2] |

Experimental Protocol: Synthesis of Diethyl Benzylphosphonate via a Modified Michaelis-Arbuzov Reaction [1][2]

To a stirred mixture of benzyl chloride (1 mmol), diethyl phosphite (1 mmol), anhydrous potassium carbonate (2 mmol), and potassium iodide (0.3 mmol) is added polyethylene glycol (PEG-400, 0.5 g). The reaction mixture is stirred at room temperature for 6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product is extracted with diethyl ether (2 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel (petroleum ether/ethyl acetate, 10:1) to afford diethyl benzylphosphonate.

Caption: Mechanism of the Michaelis-Arbuzov Reaction.

An alternative and often milder method for the synthesis of benzylphosphonates involves the palladium-catalyzed cross-coupling of benzyl halides with H-phosphonate diesters.[4][5] This approach offers high efficiency and can be applied to a broader range of substrates, including those sensitive to the thermal conditions of the classical Michaelis-Arbuzov reaction.[4]

Table 2: Palladium-Catalyzed Synthesis of Benzylphosphonates

| Benzyl Halide | H-Phosphonate | Catalyst System | Base | Solvent | Yield (%) | Reference |

| Benzyl bromide | Diethyl phosphite | Pd(OAc)₂ / Xantphos | Et₃N | Toluene | 98 | [4] |

| 4-Methoxybenzyl chloride | Diethyl phosphite | Pd(OAc)₂ / Xantphos | Et₃N | Toluene | 95 | [4] |

| 4-Nitrobenzyl bromide | Diethyl phosphite | Pd(OAc)₂ / Xantphos | Et₃N | Toluene | 85 | [4] |

| Benzyl chloride | Diisopropyl phosphite | Pd(OAc)₂ / Xantphos | Et₃N | Toluene | 97 | [4] |

Experimental Protocol: Palladium-Catalyzed Synthesis of Diethyl Benzylphosphonate [4]

In a flame-dried Schlenk tube under an argon atmosphere, palladium(II) acetate (2 mol%) and Xantphos (4 mol%) are dissolved in anhydrous toluene. To this solution are added benzyl bromide (1.0 mmol), diethyl phosphite (1.2 mmol), and triethylamine (2.0 mmol). The reaction mixture is stirred at 80 °C and monitored by TLC. After completion, the mixture is cooled to room temperature, diluted with diethyl ether, and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the diethyl benzylphosphonate.

Caption: Catalytic Cycle for Palladium-Mediated Benzylphosphonate Formation.[5]

The Horner-Wadsworth-Emmons Reaction: A Gateway to Alkenes

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of alkenes, particularly with a preference for the (E)-isomer.[6][7] In this reaction, a phosphonate-stabilized carbanion, generated by deprotonation of the benzylphosphonate, reacts with an aldehyde or ketone to form an alkene.[8] This reaction is often preferred over the classical Wittig reaction due to the higher nucleophilicity of the phosphonate carbanion and the water-soluble nature of the phosphate byproduct, which simplifies purification.[7]

Table 3: Synthesis of Stilbenes via the Horner-Wadsworth-Emmons Reaction

| Benzylphosphonate Ester | Aldehyde | Base | Solvent | Yield (%) of (E)-Stilbene | Reference |

| Diethyl benzylphosphonate | Benzaldehyde | NaH | THF | 95 | [8][9] |

| Diethyl benzylphosphonate | 4-Methoxybenzaldehyde | KOtBu | THF | 92 | [8][9] |

| Diethyl benzylphosphonate | 4-Nitrobenzaldehyde | NaH | DME | 88 | [8][9] |

| Diethyl 4-methylbenzylphosphonate | Benzaldehyde | NaOEt | EtOH | 90 | [8][9] |

| Diethyl benzylphosphonate | Cinnamaldehyde | LiHMDS | THF | 85 | [8][9] |

Experimental Protocol: Synthesis of (E)-Stilbene via the Horner-Wadsworth-Emmons Reaction

To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) at 0 °C under an argon atmosphere, is added a solution of diethyl benzylphosphonate (1.0 mmol) in anhydrous THF (5 mL) dropwise. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes. The resulting solution is cooled back to 0 °C, and a solution of benzaldehyde (1.0 mmol) in anhydrous THF (5 mL) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization from ethanol to afford (E)-stilbene.

Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.

The Kabachnik-Fields Reaction: Synthesis of α-Aminophosphonates

The Kabachnik-Fields reaction is a three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite to produce α-aminophosphonates.[10][11] These products are of significant interest in medicinal chemistry as they are structural analogues of α-amino acids.[10][12] The reaction can proceed through either an imine or an α-hydroxyphosphonate intermediate, depending on the reaction conditions and the nature of the reactants.[11]

Table 4: Synthesis of α-Aminophosphonates via the Kabachnik-Fields Reaction

| Amine | Aldehyde | Phosphite | Catalyst | Conditions | Yield (%) | Reference |

| Benzylamine | Benzaldehyde | Diethyl phosphite | None | Neat, 80 °C, 2 h | 92 | [10][12] |

| Aniline | 4-Chlorobenzaldehyde | Diethyl phosphite | CeCl₃·7H₂O | Solvent-free, RT, 4 h | 95 | [12] |

| Benzylamine | Isobutyraldehyde | Dimethyl phosphite | None | MW, 100 °C, 10 min | 88 | |

| Cyclohexylamine | Benzaldehyde | Diethyl phosphite | InCl₃ | CH₃CN, RT, 6 h | 90 | [11] |

| Aniline | Benzaldehyde | Diethyl phosphite | None | Neat, 80 °C, 2 h | 85 | [10][12] |

Experimental Protocol: One-Pot Synthesis of Diethyl (Phenyl(benzylamino)methyl)phosphonate [10][12]

A mixture of benzylamine (1.0 mmol), benzaldehyde (1.0 mmol), and diethyl phosphite (1.0 mmol) is heated at 80 °C with stirring for 2 hours in a sealed vessel. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature. The crude product is then purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford the pure α-aminophosphonate.

Caption: Reaction Pathways of the Kabachnik-Fields Reaction.

Overall Synthetic Workflow

The synthetic utility of this compound and its analogues can be summarized in a general workflow, starting from readily available materials and leading to valuable synthetic intermediates and final products.

Caption: General Synthetic Workflow Utilizing this compound.

Conclusion

This compound and its derivatives are indispensable tools in the arsenal of the modern organic chemist. Their utility in the stereoselective formation of carbon-carbon double bonds via the Horner-Wadsworth-Emmons reaction and in the synthesis of biologically relevant α-aminophosphonates through the Kabachnik-Fields reaction highlights their importance. The synthetic routes to these phosphonates are well-established and efficient, ensuring their accessibility for a wide range of research and development applications, particularly in the fields of medicinal chemistry and materials science. This guide provides a foundational understanding and practical protocols to facilitate the use of these versatile reagents in innovative synthetic strategies.

References

- 1. A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System [frontiersin.org]

- 3. Palladium(0)-Catalyzed Benzylation of H-Phosphonate Diesters: An Efficient Entry to Benzylphosphonates [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kabachnik-Fields Reaction [organic-chemistry.org]

- 11. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Horner-Wadsworth-Emmons Reaction Utilizing Methyl Benzylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized synthetic method in organic chemistry for the formation of carbon-carbon double bonds, particularly for the synthesis of alkenes.[1][2][3] This reaction involves the olefination of aldehydes or ketones with phosphonate carbanions.[1][2][3] A key advantage of the HWE reaction over the related Wittig reaction is the stereoselective formation of (E)-alkenes, especially when using stabilized phosphonates.[1][2][3] Furthermore, the dialkylphosphate byproduct of the HWE reaction is water-soluble, facilitating a simpler purification process compared to the triphenylphosphine oxide generated in the Wittig reaction.[3][4]

Methyl benzylphosphonate is a valuable reagent in the HWE reaction, particularly for the synthesis of stilbene and its derivatives. Stilbenes are a class of compounds with significant biological activities and are of great interest in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the use of this compound in the Horner-Wadsworth-Emmons reaction.

Reaction Mechanism and Stereoselectivity

The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism:

-

Deprotonation: A strong base is used to deprotonate the α-carbon of the this compound, forming a nucleophilic phosphonate carbanion (ylide).[1][2][5]

-

Nucleophilic Attack: The phosphonate carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone.[1][2][5] This initial addition is the rate-limiting step.[2]

-

Oxaphosphetane Intermediate: The resulting intermediate undergoes an intramolecular cyclization to form a four-membered ring intermediate called an oxaphosphetane.[1]

-

Elimination: The oxaphosphetane intermediate collapses, yielding the alkene product and a water-soluble dialkyl phosphate salt.[1][2]

The stereochemical outcome of the HWE reaction is generally biased towards the formation of the (E)-alkene. This preference is attributed to the thermodynamic stability of the intermediates leading to the trans-product.[1][2] The use of aromatic aldehydes in the HWE reaction almost exclusively yields (E)-alkenes.[2]

Experimental Protocols

The following protocols are provided as general guidelines for performing the Horner-Wadsworth-Emmons reaction with this compound. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure for the Synthesis of trans-Stilbene

This protocol describes the reaction of this compound with benzaldehyde to synthesize trans-stilbene.

Materials:

-

Dithis compound

-

Benzaldehyde

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Syringes

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Phosphonate Anion:

-

To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.1 equivalents).

-

Add anhydrous THF to the flask.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of dithis compound (1.0 equivalent) in anhydrous THF to the NaH suspension via syringe.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

-

Reaction with Aldehyde:

-

Cool the solution of the phosphonate anion back to 0 °C.

-

Add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure trans-stilbene.[6]

-

Protocol 2: Masamune-Roush Conditions for Base-Sensitive Substrates

For substrates that are sensitive to strong bases like NaH, the Masamune-Roush conditions, which utilize lithium chloride and a milder base, can be employed.

Materials:

-

Dithis compound

-

Aldehyde or Ketone

-

Anhydrous Lithium Chloride (LiCl)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of the aldehyde (1.0 equivalent) and dithis compound (1.1 equivalents) in anhydrous THF, add anhydrous LiCl (1.1 equivalents).

-

Add triethylamine or DIPEA (1.2 equivalents) to the mixture.

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

-

Partition the mixture between ethyl acetate and brine.

-

Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography to obtain the desired alkene.

Data Presentation

The following tables summarize typical yields and stereoselectivities observed in Horner-Wadsworth-Emmons reactions involving phosphonates similar to this compound. Note that specific results will vary depending on the exact substrates and reaction conditions used.

| Aldehyde | Phosphonate Reagent | Base | Solvent | Yield (%) | E/Z Ratio |

| Benzaldehyde | Diethyl benzylphosphonate | NaH | THF | 85-95 | >95:5 |

| 4-Methoxybenzaldehyde | Triethyl phosphonoacetate | NaH | DME | 90 | 98:2 |

| Cyclohexanecarboxaldehyde | Methyl 2-(dimethoxyphosphoryl)acetate | NaH | THF | 78 | 90:10 |

| Isobutyraldehyde | Diethyl (cyanomethyl)phosphonate | K₂CO₃ | THF/H₂O | 88 | 85:15 |

Table 1: Representative yields and stereoselectivities in HWE reactions.

| Condition Variation | Effect on E-selectivity |

| Increasing steric bulk of the aldehyde | Increased E-selectivity |

| Higher reaction temperatures (e.g., 23 °C vs. -78 °C) | Increased E-selectivity |

| Cation of the base (Li⁺ > Na⁺ > K⁺) | Increased E-selectivity with Li⁺ |

Table 2: Factors influencing the stereoselectivity of the HWE reaction.[2]

Visualizations

Caption: Workflow of the Horner-Wadsworth-Emmons reaction.

Caption: Key stages of the HWE reaction mechanism.

References

Application Notes and Protocols for Olefination with Dimethyl Benzylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized and reliable method for the stereoselective synthesis of alkenes. It serves as a crucial tool in organic synthesis, particularly in the construction of carbon-carbon double bonds for the preparation of complex molecules, including pharmaceutical intermediates and final drug products. This application note provides a detailed protocol for the olefination of aromatic aldehydes using dimethyl benzylphosphonate to synthesize stilbene derivatives, which are common structural motifs in biologically active compounds.

The HWE reaction offers significant advantages over the traditional Wittig reaction. The phosphonate carbanions generated are generally more nucleophilic than their phosphonium ylide counterparts, allowing for reactions with a broader range of aldehydes and ketones.[1][2] Furthermore, the water-soluble nature of the phosphate byproduct simplifies the purification process, often allowing for its removal through simple aqueous extraction.[2][3] The reaction typically exhibits a high degree of stereoselectivity, predominantly yielding the thermodynamically more stable (E)-alkene.[2][4]

Reaction Mechanism and Stereoselectivity

The Horner-Wadsworth-Emmons reaction commences with the deprotonation of the phosphonate ester at the carbon adjacent to the phosphoryl group by a strong base, forming a stabilized phosphonate carbanion.[4] This carbanion then undergoes nucleophilic addition to the carbonyl carbon of an aldehyde or ketone, leading to the formation of a tetrahedral intermediate.[5] This intermediate subsequently rearranges to form a four-membered oxaphosphetane ring, which then collapses to yield the alkene and a water-soluble dialkyl phosphate salt.[5]

The stereochemical outcome of the HWE reaction is largely dictated by the relative stability of the intermediates. The reaction generally favors the formation of the (E)-alkene, as the transition state leading to the trans product minimizes steric interactions.[2] Factors such as the nature of the base, solvent, reaction temperature, and the steric bulk of the reactants can influence the E/Z ratio of the product.[4] For the synthesis of stilbene derivatives from aromatic aldehydes using simple benzylphosphonates, a high preference for the (E)-isomer is typically observed.[4]

Data Presentation: Olefination of Aromatic Aldehydes

The following table summarizes representative yields and stereoselectivities for the Horner-Wadsworth-Emmons reaction between phosphonate esters and various aromatic aldehydes. While specific data for dithis compound is limited in readily available literature, the data for the closely related diethyl benzylphosphonate is presented to illustrate typical outcomes. The reaction conditions generally involve the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an anhydrous solvent like tetrahydrofuran (THF).

| Entry | Aldehyde | Phosphonate Reagent | Base/Solvent | Yield (%) | E/Z Ratio | Reference |

| 1 | Benzaldehyde | Diethyl benzylphosphonate | NaH / THF | 92 | >99:1 | [6] |

| 2 | 4-Methoxybenzaldehyde | Diethyl benzylphosphonate | KOtBu / THF | 95 | >99:1 | [6] |

| 3 | 4-Nitrobenzaldehyde | Diethyl benzylphosphonate | NaH / THF | 85 | >99:1 | [6] |

| 4 | 4-Chlorobenzaldehyde | Diethyl benzylphosphonate | KOtBu / THF | 90 | >99:1 | [6] |

| 5 | 2-Naphthaldehyde | Diethyl benzylphosphonate | NaH / THF | 88 | >99:1 | [6] |

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of (E)-stilbene via the Horner-Wadsworth-Emmons reaction of benzaldehyde with dithis compound.

Materials:

-

Dithis compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Benzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa

-

Syringes

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

Preparation of the Ylide: a. To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 equivalents, e.g., 44 mg of a 60% dispersion for 1 mmol scale). b. Wash the sodium hydride with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time. c. Add anhydrous THF (e.g., 5 mL per mmol of NaH) to the flask and cool the suspension to 0 °C in an ice bath. d. To this stirred suspension, add a solution of dithis compound (1.0 equivalent) in anhydrous THF (e.g., 2 mL per mmol) dropwise via syringe over 10-15 minutes. e. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The formation of the ylide is indicated by the cessation of hydrogen gas evolution and the formation of a clear or slightly colored solution.

-

Olefination Reaction: a. Cool the ylide solution back down to 0 °C in an ice bath. b. Add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF (e.g., 2 mL per mmol) dropwise to the stirred ylide solution over 10-15 minutes. c. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up and Purification: a. Upon completion of the reaction, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. b. Add deionized water and transfer the mixture to a separatory funnel. c. Extract the aqueous layer with ethyl acetate (3 x 20 mL). d. Combine the organic layers and wash with brine (1 x 20 mL). e. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. f. The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure (E)-stilbene.

Visualizations

The following diagrams illustrate the key aspects of the olefination protocol using dithis compound.

Figure 1. Logical workflow of the Horner-Wadsworth-Emmons olefination.

Figure 2. Experimental workflow for the synthesis of stilbenes.

References

- 1. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Characterization of Methyl Benzylphosphonate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques used to characterize methyl benzylphosphonate. Due to the limited availability of experimental data for this compound, information from its close structural analogs, dithis compound and diethyl benzylphosphonate, has been included to provide a thorough understanding of the expected analytical behavior. This document outlines detailed protocols for spectroscopic and chromatographic methods, presents quantitative data in tabular format for easy comparison, and includes graphical representations of experimental workflows.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework and the phosphorus environment, while Fourier-Transform Infrared (FTIR) spectroscopy identifies characteristic functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of this compound. Analysis of ¹H, ¹³C, and ³¹P NMR spectra allows for the unambiguous assignment of all atoms in the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound and Experimental Data for its Analogs.

| Assignment | This compound (Predicted) | Dithis compound | Diethyl Benzylphosphonate [1][2][3] |

| CH₃-O-P | ~3.6-3.8 ppm (d, JH-P ≈ 11 Hz) | Not Available | - |

| C₆H₅-C H₂-P | ~3.1-3.3 ppm (d, JH-P ≈ 22 Hz) | Not Available | 3.12-3.21 ppm (d, JH-P ≈ 21.6-22.0 Hz) |

| C₆ H₅-CH₂-P | ~7.2-7.4 ppm (m) | Not Available | 7.14-7.43 ppm (m) |

| CH₃-CH₂-O-P | - | - | 1.16-1.47 ppm (t) |

| CH₃-C H₂-O-P | - | - | 3.94-4.27 ppm (m) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound and Experimental Data for its Analogs.

| Assignment | This compound (Predicted) | Dithis compound | Diethyl Benzylphosphonate [1][3] |

| CH₃-O-P | ~52-54 ppm (d, JC-P ≈ 6-7 Hz) | Not Available | - |

| C₆H₅-C H₂-P | ~33-35 ppm (d, JC-P ≈ 135-140 Hz) | Not Available | 32.3-34.1 ppm (d, JC-P ≈ 135.1-137.9 Hz) |

| ipso-C | ~132 ppm (d, JC-P ≈ 9-10 Hz) | Not Available | 132.1-132.3 ppm (d, JC-P ≈ 8.2-9.0 Hz) |

| ortho-C | ~129-130 ppm (d, JC-P ≈ 6-7 Hz) | Not Available | 129.3-129.7 ppm (d, JC-P ≈ 6.2-6.6 Hz) |

| meta-C | ~128-129 ppm (d, JC-P ≈ 3-4 Hz) | Not Available | 128.2-128.9 ppm (d, JC-P ≈ 3.0-5.8 Hz) |

| para-C | ~126-127 ppm (d, JC-P ≈ 3-4 Hz) | Not Available | 126.4 ppm (d, JC-P ≈ 3.4 Hz) |

| CH₃-CH₂-O-P | - | - | 16.1-16.6 ppm (d, JC-P ≈ 5.8-6.0 Hz) |

| CH₃-C H₂-O-P | - | - | 61.3-62.6 ppm (d, JC-P ≈ 6.5-7.0 Hz) |

Table 3: Predicted ³¹P NMR Spectral Data for this compound and Experimental Data for its Analogs.

| Compound | ³¹P Chemical Shift (ppm) |

| This compound (Predicted) | ~27-29 |

| Dithis compound | Not Available |

| Diethyl Benzylphosphonate[1][3] | 25.9 - 26.5 |

Protocol 1: NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Use a standard pulse program.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR.

-

Reference the spectrum to the solvent peak.

-

-

³¹P NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Use an external reference of 85% H₃PO₄ (0 ppm).

-

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of this compound. Electron ionization (EI) is a common technique that also yields a characteristic fragmentation pattern useful for structural confirmation.

Table 4: Predicted Mass Spectrometry Data for this compound and Experimental Data for Dimethyl and Diethyl Benzylphosphonate.

| Ion | This compound (Predicted m/z) | Dithis compound (m/z) [4] | Diethyl Benzylphosphonate (m/z) [5] |

| [M]⁺ | 200 | 200 | 228 |

| [M-OCH₃]⁺ | 169 | 169 | - |

| [M-OCH₂CH₃]⁺ | - | - | 183 |

| [C₇H₇]⁺ (Tropylium ion) | 91 | 91 | 91 |

| [C₆H₅]⁺ | 77 | 77 | 77 |

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a suitable initial temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze its mass spectrum to determine the molecular ion and fragmentation pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups present in this compound.

Table 5: Predicted FTIR Spectral Data for this compound and Experimental Data for its Analogs.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Dithis compound (cm⁻¹) [6] | Diethyl Benzylphosphonate (cm⁻¹) [5][7] |

| P=O | Stretch | 1230-1260 | ~1250 | ~1240-1250 |

| P-O-C (alkyl) | Stretch | 1020-1050 | ~1030 | ~1020-1030 |

| C-H (aromatic) | Stretch | 3000-3100 | ~3030 | ~3030 |

| C-H (aliphatic) | Stretch | 2850-3000 | ~2950 | ~2980 |

| C=C (aromatic) | Stretch | 1450-1600 | ~1455, 1495 | ~1455, 1495 |

Protocol 3: FTIR Spectroscopy Analysis

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) and place it in a liquid cell.

-

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample holder or the solvent.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum. Analyze the resulting spectrum to identify the characteristic absorption bands.

Chromatographic Characterization

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures or impurities.

Gas Chromatography (GC)

Gas chromatography is a suitable method for the analysis of volatile and thermally stable compounds like this compound.

Protocol 4: Gas Chromatography (GC) Purity Analysis

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., acetone, ethyl acetate).

-

Instrumentation: Use a gas chromatograph equipped with a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity and selectivity for organophosphorus compounds.[8]

-

GC Conditions:

-

Column: A capillary column with a mid-polarity phase (e.g., DB-17) or a non-polar phase (e.g., DB-5).

-

Injector Temperature: 250 °C.

-

Oven Program: A temperature gradient program similar to that used for GC-MS is suitable.

-

Detector Temperature: 300 °C.

-

Carrier Gas: Helium or nitrogen.

-

-

Data Analysis: The purity of the sample can be estimated from the relative peak area of the this compound peak in the chromatogram.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC. Reversed-phase HPLC is the most common mode for the separation of moderately polar organic molecules like this compound.

Protocol 5: High-Performance Liquid Chromatography (HPLC) Analysis

-

Sample Preparation: Dissolve a known amount of this compound in the mobile phase or a compatible solvent.

-

Instrumentation: Use a standard HPLC system with a UV detector.

-

HPLC Conditions:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water or methanol and water. The exact ratio should be optimized to achieve good separation. An isocratic or gradient elution can be used.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

-

Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

-

-

Data Analysis: The retention time is a characteristic property of the compound under the given conditions. The peak area can be used for quantification against a standard curve.

Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures described.

Caption: Workflow for Spectroscopic Characterization.

Caption: Workflow for Chromatographic Analysis.

References

- 1. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. diethyl benzylphosphonate | 1080-32-6 [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. Dimethyl P-(phenylmethyl)phosphonate | C9H13O3P | CID 305789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Diethyl benzylphosphonate | C11H17O3P | CID 14122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Phosphonic acid, (phenylmethyl)-, dimethyl ester [webbook.nist.gov]

- 7. diethyl benzylphosphonate(1080-32-6) IR Spectrum [chemicalbook.com]

- 8. epa.gov [epa.gov]

"sustainable synthesis of benzyl phosphonates using PEG/KI"

An efficient, environmentally friendly, and expedient protocol for the synthesis of benzyl phosphonates has been developed utilizing a potassium iodide (KI) and potassium carbonate (K₂CO₃) catalytic system in polyethylene glycol (PEG-400) as a benign solvent. This method offers excellent selectivity and high yields of the corresponding products under mild, room temperature conditions. The use of PEG-400 and KI avoids the need for volatile and toxic organic solvents, as well as reactive alkali metals or metal hydrides, presenting a significant advancement in sustainable chemistry.[1][2][3]

This protocol is particularly advantageous due to its broad applicability, mild reaction conditions, operational simplicity, cost-effectiveness, and environmental friendliness.[2] PEG not only serves as the reaction medium but also functions as a phase transfer catalyst (PTC), enhancing the reactivity of the inorganic base by chelating the counter-cation.[1][2] The key to this reaction is the in situ generation of benzyl iodide from the corresponding benzyl halide via a Finkelstein-type reaction, which is facilitated by the PEG/KI system.[1][2]

Key Advantages of the Method

-

Sustainable: Utilizes an environmentally benign solvent (PEG-400) and avoids toxic/volatile organic compounds.[1][2]

-

Efficient: The reaction proceeds smoothly at room temperature, providing good to excellent yields.[1][2]

-

Cost-Effective: Employs inexpensive and readily available reagents like KI and K₂CO₃.[1][2]

-

Simple Operation: The procedure is straightforward and does not require complex equipment or inert atmospheres.[2]

-

Mild Conditions: Avoids harsh reagents and high temperatures, contributing to its green profile.[2]

Experimental Workflow

The general workflow for the synthesis is straightforward, involving the simple mixing of reactants in the PEG-400 medium, followed by extraction and purification.

Caption: General experimental workflow for the synthesis of benzyl phosphonates.

Detailed Experimental Protocol

This protocol is based on the optimized conditions for the reaction of benzyl halides with dialkyl phosphites.[1][2]

Materials:

-

Benzyl halide (e.g., benzyl chloride or bromide)

-

Dialkyl phosphite (e.g., diethyl phosphite)

-

Potassium Carbonate (K₂CO₃), anhydrous powder

-

Potassium Iodide (KI)

-

Polyethylene Glycol (PEG-400)

-

Diethyl ether

-

Ethyl acetate

-

Petroleum ether

-

TLC plates

Procedure:

-

To a round-bottom flask, add the benzyl halide (1 mmol), dialkyl phosphite (1 mmol), anhydrous K₂CO₃ (2 mmol), KI (0.3 mmol), and PEG-400 (0.5 g).[1][2]

-

Stir the resulting mixture vigorously at room temperature (approx. 28°C) for 6 hours.[2]

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, extract the product from the reaction mixture using diethyl ether (2 x 10 mL).[1][2]

-

Combine the organic layers and concentrate them to obtain a residual oil.

-

Purify the crude product by column chromatography using a mixture of petroleum ether and ethyl acetate (10%) as the eluent to yield the pure benzyl phosphonate.[1][2]

Data Summary

The efficiency of the reaction is highly dependent on the choice of solvent and base. PEG-400 was identified as the optimal solvent.[1][2]

Table 1: Effect of Solvent and Base on the Reaction [2] Reaction Conditions: Benzyl chloride (1 mmol), diethyl phosphite (1 mmol), base (2 mmol), KI (0.3 mmol), stirred at room temperature for 6 h.

| Entry | Solvent | Base | Yield (%) |

| 1 | MeCN | K₂CO₃ | 45 |

| 2 | DMF | K₂CO₃ | 50 |

| 3 | THF | K₂CO₃ | 35 |

| 4 | PEG-400 | K₂CO₃ | 92 |

| 5 | PEG-400 | Na₂CO₃ | 85 |

| 6 | PEG-400 | Cs₂CO₃ | 88 |

| 7 | PEG-400 | Li₂CO₃ | 75 |

Table 2: Synthesis of Various Benzyl Phosphonate Derivatives [2] Reaction Conditions: Substituted benzyl halide (1 mmol), dialkyl phosphite (1 mmol), K₂CO₃ (2 mmol), KI (0.3 mmol), PEG-400 (0.5 g), stirred at room temperature for 6 h.

| Entry | Benzyl Halide | Dialkyl Phosphite | Product | Yield (%) |

| 1 | Benzyl chloride | Diethyl phosphite | Diethyl benzylphosphonate | 92 |

| 2 | 4-Methylbenzyl chloride | Diethyl phosphite | Diethyl (4-methylbenzyl)phosphonate | 90 |

| 3 | 4-Methoxybenzyl chloride | Diethyl phosphite | Diethyl (4-methoxybenzyl)phosphonate | 88 |

| 4 | 4-Chlorobenzyl chloride | Diethyl phosphite | Diethyl (4-chlorobenzyl)phosphonate | 94 |

| 5 | 4-Bromobenzyl bromide | Diethyl phosphite | Diethyl (4-bromobenzyl)phosphonate | 95 |

| 6 | 4-Nitrobenzyl bromide | Diethyl phosphite | Diethyl (4-nitrobenzyl)phosphonate | 96 |

| 7 | Benzyl chloride | Dimethyl phosphite | Dimethyl benzylphosphonate | 85 |

| 8 | Benzyl chloride | Di-n-propyl phosphite | Di-n-propyl benzylphosphonate | 82 |

| 9 | Benzyl chloride | Di-isopropyl phosphite | Di-isopropyl benzylphosphonate | 78 |

| 10 | Benzyl chloride | Di-n-butyl phosphite | Di-n-butyl benzylphosphonate | 80 |

Plausible Reaction Mechanism

The formation of benzyl phosphonates via this protocol is proposed to occur in a two-step mechanism.[1][2]

-

Finkelstein-type Reaction: The first step involves the in situ formation of benzyl iodide. The chloride or bromide on the starting benzyl halide is replaced by iodide from KI. PEG-400 facilitates this step by complexing with the potassium cation (K⁺), similar to a crown ether, which enhances the nucleophilicity of the iodide anion (I⁻).[1][2]

-

Nucleophilic Displacement: In the second step, the dialkyl phosphite acts as a nucleophile and displaces the iodide from the intermediate benzyl iodide to form the final C-P bond, yielding the corresponding benzyl phosphonate.[1][2]

Caption: Plausible two-step reaction mechanism for benzyl phosphonate synthesis.

References

- 1. Frontiers | A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System [frontiersin.org]

- 2. A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Palladium-Catalyzed Synthesis of Diethyl Benzylphosphonates

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of diethyl benzylphosphonates utilizing palladium-catalyzed cross-coupling reactions. These methods offer significant advantages over traditional approaches like the Michaelis-Arbuzov and Michaelis-Becker reactions, which often necessitate harsh conditions. Palladium-catalyzed routes provide milder reaction conditions, greater functional group tolerance, and high efficiency, making them invaluable for pharmaceutical and fine chemical synthesis.[1][2]

Introduction

Diethyl benzylphosphonates are a critical class of organophosphorus compounds with wide-ranging applications in medicinal and agricultural chemistry.[3] They serve as key intermediates in the synthesis of various biologically active molecules and are utilized as reagents in Horner-Wadsworth-Emmons reactions.[3] Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the formation of the crucial carbon-phosphorus bond in these molecules.[4] This document outlines several effective palladium-catalyzed methods for their synthesis.

Data Presentation: A Comparative Overview of Catalytic Systems

The following tables summarize quantitative data for different palladium-catalyzed approaches to diethyl benzylphosphonate synthesis, allowing for easy comparison of catalyst systems, reaction conditions, and yields.

Table 1: Cross-Coupling of Benzyl Halides with Diethyl H-Phosphonate

This method is a direct and efficient route for the formation of diethyl benzylphosphonates. The use of a palladium(0) catalyst, often generated in situ, facilitates the coupling of a benzyl halide with a phosphonating agent.[5]

| Palladium Source | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |

| Pd(OAc)₂ | Xantphos | DIPEA | THF | 66 | 20 | High | [1][6] |

| Pd₂(dba)₃(CHCl₃) | Xantphos | DIPEA | THF | 66 | 20 | High | [5][7] |

Yields are generally reported as high, though specific percentages vary depending on the substrate.

Table 2: α-Arylation of Diethyl Benzylphosphonate

This approach involves the direct arylation of a pre-formed diethyl benzylphosphonate at the α-position, creating a diarylmethylphosphonate. This is particularly useful for building molecular complexity.[3][8]

| Palladium Source | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrate Scope | Yield (%) | Ref. |

| Pd(OAc)₂ | CataCXium A | NaOt-Bu | CPME | 110 | 24-48 | Aryl Bromides | 30-92 | [3][8] |

Note: The direct α-arylation of diethyl benzylphosphonate can be challenging, with diisopropyl benzylphosphonate often showing better results under these conditions.[3][8]

Table 3: Benzylic Substitution of Benzyl Carbonates with Phosphorus Nucleophiles

This method provides an alternative to using benzyl halides, with benzyl carbonates serving as stable and readily available starting materials.[9][10]

| Palladium Source | Ligand | Nucleophile | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |

| [Pd(η³-allyl)Cl]₂ | DPEphos | Dimethyl phosphonate | DMSO | 80 | - | High | [9][10] |

While the reference specifies dimethyl phosphonate, this methodology is adaptable for diethyl phosphonate.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Cross-Coupling of Benzyl Bromide with Diethyl H-Phosphonate

This protocol is adapted from methodologies utilizing a palladium(0) catalyst with a supporting ligand.[5][7]

Materials:

-

Palladium acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃(CHCl₃))

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Benzyl bromide

-

Diethyl H-phosphonate

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Tetrahydrofuran (THF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the palladium source (e.g., 2 mol% Pd(OAc)₂) and the ligand (e.g., 4 mol% Xantphos).

-

Add anhydrous THF to dissolve the catalyst and ligand.

-

Add benzyl bromide (1.0 eq), diethyl H-phosphonate (1.2 eq), and DIPEA (1.5 eq) to the reaction mixture.

-

Heat the reaction mixture to 66 °C and stir for 20 hours.

-

Monitor the reaction progress by ³¹P NMR spectroscopy or TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired diethyl benzylphosphonate.

Protocol 2: General Procedure for Palladium-Catalyzed α-Arylation of a Benzylic Phosphonate

This protocol is based on the deprotonative cross-coupling process for the synthesis of diarylmethyl phosphonates.[3][8]

Materials:

-

Palladium acetate (Pd(OAc)₂)

-

CataCXium A (Di(1-adamantyl)-n-butylphosphine)

-

Substituted benzylphosphonate (e.g., diisopropyl benzylphosphonate)

-

Aryl bromide

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous Cyclopentyl methyl ether (CPME)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a glovebox, charge a dry reaction vessel with Pd(OAc)₂ (2 mol%), CataCXium A (4 mol%), and NaOt-Bu (1.2 eq).

-

Add the benzylic phosphonate (1.0 eq) and the aryl bromide (1.2 eq).

-

Add anhydrous CPME to the vessel.

-

Seal the vessel and heat the reaction mixture to 110 °C for 24-48 hours.

-

Monitor the reaction by GC-MS or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the α-arylated phosphonate.

Mandatory Visualizations

Diagram 1: Catalytic Cycle for Palladium(0)-Mediated Benzylphosphonate Formation

Caption: A simplified catalytic cycle for the palladium(0)-catalyzed cross-coupling of a benzyl halide with a dialkyl H-phosphonate.

Diagram 2: Experimental Workflow for Palladium-Catalyzed Synthesis

Caption: A general experimental workflow for the palladium-catalyzed synthesis of diethyl benzylphosphonates.

References

- 1. Palladium(0)-Catalyzed Benzylation of H-Phosphonate Diesters: An Efficient Entry to Benzylphosphonates [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Palladium-Catalyzed α-Arylation of Benzylic Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. Preparation of benzylphosphonates via a palladium(0)-catalyzed cross-coupling of H-phosphonate diesters with benzyl halides. Synthetic and mechanistic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Transformation of Carbonates into Sulfones at the Benzylic Position via Palladium-Catalyzed Benzylic Substitution [organic-chemistry.org]

Application Notes and Protocols for Phosphine Oxide-Based Host Materials in Organic Light-Emitting Diodes (OLEDs)

A Note on "Methyl Benzylphosphonate": Initial literature searches did not yield specific data on the application of "this compound" as a host material in OLEDs. The following application notes and protocols are based on a representative class of phosphorus-containing compounds, phosphine oxides, which are widely utilized and well-documented as host materials in high-efficiency OLEDs. The principles and experimental procedures described herein provide a relevant framework for researchers interested in investigating phosphorus-based materials for OLED applications.

Introduction to Phosphine Oxide Host Materials in OLEDs

Phosphine oxide derivatives have emerged as a critical class of materials for organic light-emitting diodes (OLEDs), particularly as host materials in the emissive layer (EML) of phosphorescent OLEDs (PhOLEDs). The phosphorus-oxygen double bond in the phosphine oxide moiety imparts several desirable properties:

-

High Triplet Energy: The P=O bond effectively disrupts π-conjugation, leading to a high triplet energy level. This is crucial for hosting blue phosphorescent emitters, preventing back-energy transfer from the emitter to the host and ensuring efficient light emission.[1][2]

-

Electron-Withdrawing Nature: The electronegative oxygen atom draws electron density, making the phosphine oxide group strongly electron-withdrawing. This facilitates electron injection and transport, which is often a limiting factor in OLED device performance.[3][4]

-

Thermal and Morphological Stability: The tetrahedral geometry around the phosphorus atom and the rigid nature of the aromatic substituents often lead to high glass transition temperatures (Tg) and good morphological stability, preventing crystallization and degradation of the thin films during device operation.[1][5]

-

Bipolar Charge Transport: By incorporating hole-transporting moieties (like carbazole or triphenylamine) into the molecular structure of a phosphine oxide-containing molecule, it is possible to achieve ambipolar charge transport.[2] This balanced charge injection and transport within the emissive layer leads to a wider recombination zone and improved device efficiency and lifetime.[1]

These properties make phosphine oxide-based materials versatile hosts for PhOLEDs, enabling the fabrication of highly efficient devices, especially in the challenging blue color region.[6][7]

Experimental Protocols

This protocol describes a typical Suzuki coupling reaction to synthesize a phosphine oxide-based host material. (4-Bromophenyl)diphenylphosphine oxide is a common building block in the synthesis of such materials.[5]

Materials:

-

(4-Bromophenyl)diphenylphosphine oxide

-

Triphenylsilylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tricyclohexylphosphine (PCy₃)

-

Potassium phosphate (K₃PO₄)

-

Toluene

-

Water

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere synthesis

Procedure:

-

In a Schlenk flask, combine (4-bromophenyl)diphenylphosphine oxide (1.0 eq), triphenylsilylphenylboronic acid (1.2 eq), potassium phosphate (3.0 eq), and palladium(II) acetate (0.02 eq) and tricyclohexylphosphine (0.04 eq) as the catalyst system.

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add degassed toluene and a small amount of degassed water to the flask via syringe.

-

Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously for 24 hours under an inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water and extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, followed by recrystallization or sublimation to obtain the final high-purity product.

This protocol outlines the fabrication of a multilayer PhOLED using thermal evaporation in a high-vacuum environment.

Device Structure: ITO / HTL / EML (Host:Emitter) / HBL / ETL / EIL / Cathode

Materials:

-

Indium Tin Oxide (ITO)-coated glass substrates

-

Hole-Transporting Layer (HTL) material: e.g., N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB)

-

Emissive Layer (EML) Host: The synthesized phosphine oxide material (e.g., DPPTS)

-

EML Emitter (dopant): e.g., Iridium(III) bis(4,6-difluorophenylpyridinato-N,C2')picolinate (FIrpic) for blue emission

-

Hole-Blocking Layer (HBL) / Electron-Transporting Layer (ETL): e.g., 2,8-bis(diphenylphosphoryl)dibenzothiophene (PO15)[2]

-

Electron-Injection Layer (EIL): e.g., Lithium Fluoride (LiF)

-

Cathode: Aluminum (Al)

Procedure:

-

Substrate Cleaning:

-

Clean the patterned ITO substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.

-

Dry the substrates in an oven and then treat them with UV-ozone for 15 minutes to improve the work function of the ITO.

-

-

Organic Layer Deposition:

-

Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

-

Deposit the organic layers sequentially by thermal evaporation:

-

HTL (e.g., NPB) at a deposition rate of 1-2 Å/s.

-

EML by co-evaporation of the phosphine oxide host and the phosphorescent emitter (e.g., DPPTS:FIrpic). The doping concentration of the emitter is typically controlled by the relative deposition rates.

-

HBL/ETL (e.g., PO15) at a deposition rate of 1-2 Å/s.[2]

-

-

-

Cathode Deposition:

-

Deposit the EIL (e.g., LiF) at a rate of 0.1-0.2 Å/s.

-

Deposit the metal cathode (e.g., Al) at a rate of 5-10 Å/s.

-

-

Encapsulation:

-

Transfer the fabricated device to a nitrogen-filled glovebox without exposure to air.

-

Encapsulate the device using a glass lid and a UV-curable epoxy resin to protect it from moisture and oxygen.

-

Data Presentation

The performance of OLEDs using phosphine oxide-based host materials can be summarized in the following tables. The data presented here is representative and compiled from various sources on high-efficiency blue PhOLEDs.[2][6]

Table 1: Photophysical and Thermal Properties of Representative Phosphine Oxide Host Materials

| Material | HOMO (eV) | LUMO (eV) | Triplet Energy (T₁) (eV) | Glass Transition Temp. (Tg) (°C) |

| BM-A10 | -6.4 | -2.6 | 2.9 | 110 |

| BM-A11 | -6.5 | -2.7 | 2.9 | 115 |

| HM-A1 | -5.9 | -2.4 | 2.84 | 105 |

Table 2: Device Performance of Blue PhOLEDs with Phosphine Oxide-Based Host Materials

| Host Material | Emitter (Doping %) | Turn-on Voltage (V) | Max. External Quantum Efficiency (EQE) (%) | Max. Power Efficiency (lm/W) | Max. Current Efficiency (cd/A) |

| BM-A10 | FIrpic (8%) | 4.0 | 8.9 | 21.5 | 18.5 |

| BM-A11 | FIrpic (8%) | 3.0 | 14.9 | 48.4 | 31.0 |

| HM-A1 | FIrpic (10%) | 3.2 | 17.1 | 46.0 | 34.2 |

Visualizations